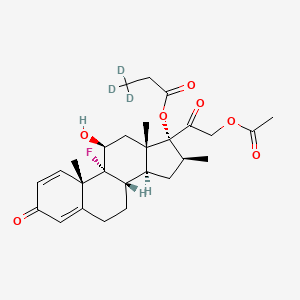

Betamethasone 21-acetate 17-propionate-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H35FO7 |

|---|---|

Molecular Weight |

493.6 g/mol |

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,3,3-trideuteriopropanoate |

InChI |

InChI=1S/C27H35FO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19-,20-,21-,24-,25-,26-,27-/m0/s1/i1D3 |

InChI Key |

KJYZDNSUFNSFOL-XJVOYNEISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)C |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Betamethasone 21-acetate 17-propionate-d3 chemical structure

An In-Depth Technical Guide to Betamethasone 21-acetate 17-propionate-d3

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a critical isotopically labeled internal standard used in advanced analytical and drug development applications. The guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of its structure, synthesis, characterization, and application, grounded in established scientific principles.

Introduction: The Rationale for Isotopic Labeling

In modern pharmaceutical analysis, particularly in pharmacokinetic (PK) and bioequivalence (BE) studies, the precise quantification of a drug in a complex biological matrix is paramount. The "gold standard" for such quantitative analysis is Liquid Chromatography-Mass Spectrometry (LC-MS). The accuracy of this method relies heavily on the use of an appropriate internal standard (IS).

An ideal IS co-elutes chromatographically with the analyte and experiences similar ionization efficiency and matrix effects in the mass spectrometer source. A stable isotope-labeled (SIL) version of the analyte is the perfect candidate for an IS. By replacing specific hydrogen atoms with their heavier, non-radioactive isotope, deuterium (²H or D), we create a molecule that is chemically identical to the parent drug but has a distinct, higher molecular weight. This mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their identical physicochemical properties ensure they behave almost identically during sample extraction, chromatography, and ionization.[1]

This compound serves this exact purpose for its non-labeled counterpart, Betamethasone 21-acetate 17-propionate, a potent synthetic glucocorticoid. The "-d3" designation indicates that three hydrogen atoms on the 21-acetate group have been replaced with deuterium, providing the necessary mass shift for its role as a superior internal standard.[2]

Chemical Structure and Properties

The foundational step in utilizing any analytical standard is a thorough understanding of its chemical identity.

Structural Elucidation

Betamethasone 21-acetate 17-propionate is a corticosteroid featuring the core pregnane skeleton. It is specifically an ester of betamethasone, with a propionate group at the C17 position and an acetate group at the C21 position. The deuterated analog maintains this core structure, with isotopic labeling confined to the acetate moiety.

-

Chemical Name: [(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-(acetyloxy-d3)acetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate

-

Parent Compound IUPAC Name: [(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate[3][4]

Physicochemical Data Summary

The table below summarizes the key chemical identifiers and properties for both the deuterated standard and its non-labeled parent compound.

| Property | Betamethasone 21-acetate 17-propionate (Parent) | This compound (Labeled) | Reference |

| Molecular Formula | C₂₇H₃₅FO₇ | C₂₇H₃₂D₃FO₇ | [2][3][4] |

| Molecular Weight | 490.56 g/mol | 493.58 g/mol | [2][3] |

| Canonical SMILES | CCC(=O)O[C@@]1(C=C[C@@]43C)F)O)C">C@HC)C(=O)COC(=O)C | CCC(=O)O[C@@]1(C=C[C@@]43C)F)O)C">C@HC)C(=O)COC(=O)C([2H])([2H])[2H] | [4] |

| InChI Key (Parent) | KJYZDNSUFNSFOL-JLWJLQCMSA-N | N/A (Structure is identical, InChI does not typically encode isotopes) | [4] |

Chemical Structure Diagram

The following diagram illustrates the molecular structure, highlighting the position of the deuterium labels on the 21-acetate group.

Sources

- 1. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. allmpus.com [allmpus.com]

- 4. ((8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta(a)phenanthren-17-yl) propanoate | C27H35FO7 | CID 70270274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Betamethasone 21-Acetate-17-propionate | 5514-81-8 [chemicalbook.com]

- 6. clearsynth.com [clearsynth.com]

Isotopic purity of Betamethasone 21-acetate 17-propionate-d3

An In-Depth Technical Guide to the Isotopic Purity of Betamethasone 21-acetate 17-propionate-d3

Authored by a Senior Application Scientist

Preamble: The Critical Role of Isotopic Purity in Pharmaceutical Analysis

In modern pharmaceutical research and development, stable isotope-labeled (SIL) compounds are indispensable tools.[1] this compound, the deuterated analog of a potent synthetic glucocorticoid, serves a vital function, most commonly as an internal standard in bioanalytical assays.[2] Its efficacy in this role is directly proportional to its isotopic purity. The presence of unlabeled (d0) or partially labeled (d1, d2) species, known as isotopologues, can introduce significant bias and variability into quantitative results, compromising the integrity of pharmacokinetic, pharmacodynamic, and metabolic studies.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and validate the isotopic purity of this compound. We will move beyond procedural lists to explain the causality behind methodological choices, establishing a self-validating system for analysis that ensures the highest degree of scientific integrity. The primary analytical techniques discussed are high-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy, which together provide a robust, orthogonal approach to characterization.[4][5]

Foundational Concepts: Moving Beyond a Simple Purity Value

For deuterated active pharmaceutical ingredients (APIs), the definition of purity extends beyond the absence of chemical contaminants to include isotopic composition.[6] It is practically impossible to synthesize a compound with 100% isotopic purity, especially when multiple deuterium atoms are involved.[6] This necessitates a detailed characterization of the resulting isotopologue distribution.

Isotopic Enrichment vs. Species Abundance: A Critical Distinction

Understanding the language of isotopic purity is paramount. These two terms are often confused but are not interchangeable[6]:

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific, labeled position within a molecule. For this compound, the label is on the 21-acetate group. If the starting material, acetic anhydride-d6, has 99.5% isotopic enrichment, it means each deuterium position on that molecule has a 99.5% probability of being a deuterium atom.[6][7]

-

Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition. For a d3 compound, this is the percentage of molecules that are fully deuterated (contain exactly three deuterium atoms) versus those that are d2, d1, or d0.[6]

A high isotopic enrichment in the starting material does not guarantee an equally high species abundance in the final product. The statistical probability of incorporating three deuterium atoms simultaneously dictates the final distribution of isotopologues. Therefore, direct measurement of the final product's isotopologue profile is non-negotiable.

Sources of Isotopic Impurities

Isotopic impurities primarily arise from the synthesis process. For this compound, the key step is the esterification of the 21-hydroxyl group using a deuterated acetylating agent.[7] The primary sources of unlabeled or partially labeled species are:

-

Incomplete Deuteration of Reagents: The deuterated starting material (e.g., acetic anhydride-d6) may contain residual protonated species.

-

Hydrogen-Deuterium (H/D) Exchange: Although the acetyl group is generally stable, H/D exchange can sometimes occur under certain pH or solvent conditions during synthesis or sample preparation, though this is less common for non-labile positions.[8]

Primary Assessment: High-Resolution Mass Spectrometry (HRMS)

HRMS is the cornerstone technique for determining isotopic purity. Its ability to distinguish between ions based on minute differences in their mass-to-charge ratio (m/z) is essential for resolving and quantifying individual isotopologues.[8][9][10] An instrument such as an Orbitrap or Time-of-Flight (TOF) mass spectrometer is required for this level of resolution.[9]

Logical Workflow for HRMS Analysis

The workflow for assessing isotopic purity by HRMS is a systematic process designed to ensure accurate and reproducible results.

Caption: Streamlined workflow for isotopic purity verification by LC-HRMS.

Experimental Protocol: LC-HRMS

This protocol is designed as a self-validating system, where the clarity of the signal and the resolution of the isotopologues confirm the method's suitability.

1. Materials & Reagents:

- This compound standard

- Acetonitrile (LC-MS grade)

- Water with 0.1% Formic Acid (LC-MS grade)

2. Sample Preparation:

- Accurately weigh and dissolve the standard in acetonitrile to create a stock solution of approximately 1 µg/mL.[9]

- Perform serial dilutions if necessary to find an optimal concentration that provides a strong signal without causing detector saturation.

3. Instrumentation (LC-HRMS):

- LC System: Use a standard reverse-phase C18 column.

- Mobile Phase: An isocratic mobile phase (e.g., 70:30 acetonitrile:water with 0.1% formic acid) is often sufficient. The goal is chromatographic separation from potential impurities, not complex resolution of the analyte itself.

- Mass Spectrometer: An instrument capable of high resolution (e.g., Thermo Fisher Orbitrap or Sciex TOF) is mandatory.[9][10]

- Ionization: Use electrospray ionization (ESI) in positive mode.

4. Data Acquisition:

- Acquire data in full scan mode over a mass range that encompasses all expected isotopologues (e.g., m/z 450-550 for the [M+H]⁺ adduct).

- Set the instrument resolution to at least 30,000 to ensure baseline separation of the isotopic peaks.[9]

5. Data Analysis:

- From the total ion chromatogram, identify the retention time for the analyte.

- Extract the ion chromatograms for the monoisotopic masses of each expected isotopologue ([M+H]⁺). For Betamethasone 21-acetate 17-propionate (C₂₇H₃₅FO₇, Exact Mass: 490.2367), the expected masses will be:

- d0: 491.2440

- d1: 492.2503

- d2: 493.2565

- d3: 494.2628

- Integrate the peak area for each extracted ion chromatogram.[9]

- Calculate the isotopic purity for the desired d3 species using the formula: % Isotopic Purity (d3) = (Area of d3 / Sum of Areas of all Isotopologues) x 100[9]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, accessible format.

Table 1: Representative Isotopic Distribution by HRMS

| Isotopologue | Notation | Theoretical [M+H]⁺ | Measured Peak Area | Relative Abundance (%) |

|---|---|---|---|---|

| Unlabeled | d0 | 491.2440 | 15,300 | 0.15% |

| - | d1 | 492.2503 | 45,900 | 0.45% |

| - | d2 | 493.2565 | 183,600 | 1.80% |

| Target | d3 | 494.2628 | 9,955,200 | 97.60% |

| Total | - | - | 10,200,000 | 100.00% |

Data is representative and serves as an illustrative example.

This table provides a complete profile of the material, which is far more informative than a single purity value. A high species abundance for the d3 isotopologue (>97%) is typically desired for use as an internal standard.

Orthogonal Validation: Quantitative NMR (qNMR) Spectroscopy

While HRMS is excellent for quantifying the overall isotopologue distribution, NMR spectroscopy provides invaluable, complementary information about the location of the deuterium labels.[4] It serves as an orthogonal (different and independent) method, adding a layer of trust and validation to the purity assessment.[5] A combination of ¹H and ²H NMR is particularly powerful.[4][11][12]

Logical Workflow for qNMR Analysis

The qNMR workflow focuses on comparing the signals from the labeled compound to a certified internal standard of known concentration.

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. isotope.com [isotope.com]

- 7. benchchem.com [benchchem.com]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Betamethasone 21-acetate 17-propionate-d3 in research

An In-depth Technical Guide to the Research Applications of Betamethasone 21-acetate 17-propionate-d3

Abstract

This compound is a high-purity, stable isotope-labeled form of a betamethasone diester, a potent synthetic glucocorticoid.[1][2] Its primary and most critical application in modern research is its role as an internal standard for quantitative analysis by mass spectrometry.[3] This guide provides a comprehensive technical overview for researchers, analytical scientists, and drug development professionals on the core applications of this compound. We will explore the fundamental principles of its use in stable isotope dilution analysis, present detailed experimental workflows for bioanalytical applications, and discuss its significance in pharmacokinetic, metabolism, and pharmaceutical quality control studies. The causality behind experimental design and the self-validating nature of protocols employing this standard are emphasized to ensure scientific integrity and data reliability.

The Foundational Role of Deuteration in Quantitative Analysis

This compound is structurally identical to its unlabeled counterpart, Betamethasone 21-acetate 17-propionate, with the exception of three hydrogen atoms on the 21-acetate group being replaced by deuterium atoms.[4] This seemingly minor modification is the cornerstone of its utility.

The Principle of Stable Isotope Dilution Analysis (SIDA)

The core value of a deuterated standard lies in the principle of Stable Isotope Dilution Analysis (SIDA), which is the gold standard for quantitative mass spectrometry. Unlike using a different but structurally similar molecule as an internal standard, a stable isotope-labeled (SIL) standard behaves almost identically to the analyte of interest (the "analyte") throughout the entire analytical process.

Causality Behind its Efficacy:

-

Co-elution in Chromatography: The deuterated and non-deuterated forms have virtually identical physicochemical properties, causing them to co-elute during liquid chromatography (LC). This ensures that any matrix effects (suppression or enhancement of ionization in the mass spectrometer source) experienced by the analyte are mirrored by the internal standard.

-

Equivalent Extraction Recovery: During sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), any loss of the analyte will be accompanied by a proportional loss of the SIL standard.

-

Identical Ionization Efficiency: Both compounds ionize with the same efficiency in the mass spectrometer's source.

The mass spectrometer can easily distinguish between the analyte and the SIL standard due to the mass difference (3 Daltons in this case). By adding a known concentration of this compound to every sample, standard, and quality control at the beginning of the workflow, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains constant, correcting for variations in sample handling and instrument performance, thus providing a self-validating system for each sample. The use of deuterated compounds is a well-established strategy to improve the pharmacokinetic and metabolic profiles of drugs during development.[3][5]

Core Application: An Internal Standard in LC-MS/MS Bioanalysis

The most prominent application of this compound is in the development and validation of robust bioanalytical methods for quantifying betamethasone esters and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates.[6][7][8]

General Bioanalytical Workflow

The integration of the deuterated internal standard is fundamental to the entire bioanalytical process, ensuring accuracy and precision from sample receipt to final data reporting.

Caption: Bioanalytical workflow using a deuterated internal standard.

Exemplar Protocol: Quantification in Human Plasma

This protocol provides a validated methodology for quantifying a betamethasone ester (analyte) in human plasma using this compound as the internal standard (IS).

1. Preparation of Stock and Working Solutions:

- Prepare primary stock solutions of the analyte and the d3-IS in methanol at 1 mg/mL.

- Perform serial dilutions to create working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL of the analyte) and a single working solution for the d3-IS (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

- Aliquot 100 µL of plasma sample, calibrator, or quality control (QC) into a 1.5 mL microcentrifuge tube.

- Add 10 µL of the d3-IS working solution (100 ng/mL) to all tubes (except blanks) and vortex for 10 seconds. This step is critical; the IS must be added before any extraction to account for recovery losses.

- Add 300 µL of ice-cold acetonitrile to precipitate proteins.

- Vortex vigorously for 1 minute.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Carefully transfer 200 µL of the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions:

- LC System: Standard UHPLC system.

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure separation from endogenous interferences.

- MS System: Triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray Ionization, Positive (ESI+).

Data Presentation: Mass Spectrometric Parameters

The ability to selectively monitor the analyte and the d3-IS is key. This is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |

| Betamethasone 21-acetate 17-propionate (Analyte) | 491.2 | 355.1 | 100 | 15 |

| This compound (IS) | 494.2 | 355.1 | 100 | 15 |

Note: The precursor/product ion values are illustrative and must be empirically optimized on the specific mass spectrometer used. Fragmentation of the propionate and acetate esters often involves losses that leave the core betamethasone structure, which may be common to both analyte and IS.[9][10]

Application in Pharmacokinetic and Metabolism Research

Accurate pharmacokinetic (PK) and metabolism data are vital for drug development. Betamethasone esters undergo significant metabolism in the body. For example, Betamethasone 17,21-dipropionate (BMDP) is rapidly metabolized to the active Betamethasone 17-propionate (BMP) and subsequently to the base Betamethasone (BM).[8][11]

Enhancing Metabolite Quantification: When studying the PK of a drug like Betamethasone 21-acetate 17-propionate, it is often necessary to quantify its metabolites as well. A deuterated standard of the parent drug can serve as a reliable internal standard for its closely related metabolites, provided that the structural differences do not significantly alter their chromatographic behavior or ionization efficiency. This allows for the construction of accurate concentration-time profiles for both the parent drug and its metabolites from a single analytical run.

Caption: Metabolic pathway and quantification strategy.

Ensuring Analytical Integrity and Method Validation

The use of this compound is integral to fulfilling the stringent requirements of regulatory bodies for bioanalytical method validation (e.g., FDA, EMA). The internal standard is the anchor for demonstrating the method's reliability.

Role in Key Validation Parameters:

-

Specificity & Selectivity: By co-eluting with the analyte, the d3-IS helps confirm the identity of the analyte peak in the presence of other matrix components.

-

Accuracy & Precision: It corrects for systematic and random errors during sample processing, which is essential for meeting the acceptance criteria for accuracy (e.g., within ±15% of nominal) and precision (e.g., ≤15% CV).

-

Matrix Effect: The response ratio of post-extraction spiked samples versus neat solutions is used to quantify the matrix effect. The d3-IS is critical for this assessment as it experiences the same effect as the analyte.

-

Recovery: Comparing the analyte/IS ratio in pre-extraction spiked samples to post-extraction spiked samples allows for the precise calculation of extraction efficiency.

Caption: Role of the internal standard in method validation.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for generating high-fidelity data in complex research environments. Its application as a stable isotope-labeled internal standard provides a self-validating mechanism within each sample, ensuring the accuracy, precision, and robustness of analytical methods. For scientists engaged in pharmacokinetics, drug metabolism, and pharmaceutical analysis, the proper use of this deuterated standard is indispensable for producing defensible, high-quality results that can withstand rigorous scientific and regulatory scrutiny.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. camelsandcamelids.com [camelsandcamelids.com]

- 7. Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of betamethasone and betamethasone 17-monopropionate in Chinese healthy volunteers after intramuscular injection of betamethasone phosphate/betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dshs-koeln.de [dshs-koeln.de]

- 10. benchchem.com [benchchem.com]

- 11. Correlation between metabolism of betamethasone 17,21-dipropionate and adrenal hypertrophy in rat fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard in Bioanalysis: A Technical Guide to Betamethasone 21-acetate 17-propionate-d3 for Mass Spectrometry

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the application of Betamethasone 21-acetate 17-propionate-d3 as an internal standard in quantitative mass spectrometry. We will delve into the rationale behind its use, its structural and mass spectral characteristics, and provide a comprehensive framework for method development and validation.

Introduction: The Imperative for Precision in Corticosteroid Quantification

Betamethasone 21-acetate 17-propionate is a potent synthetic glucocorticoid used in various pharmaceutical formulations for its anti-inflammatory and immunosuppressive properties. Accurate quantification of this and similar corticosteroids in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and anti-doping analyses. The complexity of biological samples necessitates highly selective and sensitive analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the method of choice.

The cornerstone of accurate quantification by LC-MS/MS is the use of an appropriate internal standard. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards are widely recognized as the "gold standard" for this purpose.[1][] this compound, a deuterated analog of the parent compound, serves as this gold standard, ensuring the highest level of accuracy and precision in bioanalysis.

Physicochemical Properties and Isotopic Labeling

A thorough understanding of the analyte and its labeled counterpart is fundamental to method development.

Table 1: Physicochemical Properties

| Property | Betamethasone 21-acetate 17-propionate | Betamethasone 21-acetate-d3 17-propionate |

| Chemical Formula | C₂₇H₃₅FO₇ | C₂₇H₃₂D₃FO₇ |

| Molecular Weight | 490.56 g/mol | 493.58 g/mol |

| CAS Number | 5514-81-8 | Not available (Unlabeled: 5514-81-8) |

| Structure | (See Figure 1) | (See Figure 1, with d3 on the 21-acetate methyl group) |

Figure 1: Chemical Structures

The deuterium atoms in Betamethasone 21-acetate-d3 17-propionate are strategically placed on the methyl group of the 21-acetate ester. This position is chemically stable and not prone to back-exchange with protons from the solvent or matrix, a critical requirement for a reliable SIL internal standard.

A Note on Synthesis

The synthesis of Betamethasone 21-acetate-d3 17-propionate typically involves the esterification of Betamethasone 17-propionate at the 21-hydroxyl position using a deuterated acetylating agent, such as d3-acetyl chloride or acetic-d3 acid anhydride.[3] This late-stage introduction of the isotopic label is an efficient strategy for producing the desired SIL internal standard.

The Principle of Isotopic Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard operates on the principle of isotopic dilution. A known quantity of the deuterated standard is added to the sample at the earliest stage of preparation. The SIL internal standard is chemically identical to the analyte, meaning it will have the same extraction recovery, chromatographic retention (with minor, predictable shifts), and ionization efficiency. The mass spectrometer, however, can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the analyte's signal to the internal standard's signal, any loss or variation during the analytical process is nullified, leading to highly accurate quantification.

Proposed LC-MS/MS Methodological Framework

Sample Preparation

A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol is recommended to isolate the analyte and internal standard from the biological matrix and minimize matrix effects.

Step-by-Step LLE Protocol:

-

To 200 µL of plasma/serum, add 20 µL of the working internal standard solution (Betamethasone 21-acetate-d3 17-propionate in methanol).

-

Vortex briefly to mix.

-

Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and hexane).

-

Vortex for 5 minutes to ensure thorough extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

Chromatographic Conditions

Reversed-phase chromatography is ideal for the separation of corticosteroids.

Table 2: Suggested Chromatographic Conditions

| Parameter | Recommended Setting |

| Column | C18 or C8 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Gradient | Start with 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry Parameters and Fragmentation

Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. Positive electrospray ionization (ESI+) is typically used for corticosteroids.

The fragmentation of betamethasone esters often involves the neutral loss of the ester groups, as well as losses of water (H₂O) and hydrogen fluoride (HF).[7] Based on the structure and known fragmentation patterns, the following MRM transitions are proposed:

Table 3: Proposed MRM Transitions

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Rationale for Product Ion |

| Betamethasone 21-acetate 17-propionate | 491.2 | 431.2 | Loss of acetic acid (CH₃COOH) |

| 417.2 | Loss of propionic acid (CH₃CH₂COOH) | ||

| Betamethasone 21-acetate-d3 17-propionate (IS) | 494.2 | 431.2 | Loss of acetic acid-d3 (CD₃COOH) |

| 420.2 | Loss of propionic acid (CH₃CH₂COOH) |

Note: These transitions should be optimized experimentally by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Method Validation: A Self-Validating System

A rigorous validation process ensures the reliability of the analytical method. The validation should be performed in accordance with regulatory guidelines such as those from the FDA or ICH.[1]

Key Validation Parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity and Range: The concentration range over which the method is accurate and precise.

-

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.

-

Recovery: The efficiency of the extraction process.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The use of Betamethasone 21-acetate-d3 17-propionate inherently builds trustworthiness into the method. Because it co-elutes and co-ionizes with the analyte, any matrix-induced ion suppression or enhancement will affect both compounds equally, and the ratio will remain constant, ensuring accurate quantification even in the presence of significant matrix effects.[8]

Conclusion: Ensuring Data Integrity in Corticosteroid Analysis

This compound is an indispensable tool for the accurate and precise quantification of its non-labeled counterpart in complex biological matrices. Its use in isotopic dilution LC-MS/MS methods provides a self-validating system that corrects for analytical variability, thereby ensuring the highest level of data integrity. This technical guide provides a comprehensive framework for the development and validation of such methods, empowering researchers and drug development professionals to generate reliable and defensible bioanalytical data.

References

-

Synthesis of Deuterium Labeled D5-JPH203 and D3-N-Acetyl JPH203. IDEAS/RePEc. [Link]

-

HPLC-MS/MS method for determination of betamethasone in human plasma with application to a dichorionic twin pregnancy pharmacokinetic and placental transfers studies. SciELO. [Link]

-

LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization. ResearchGate. [Link]

-

Excretion Study: Betamethasone-17,21-propionate Ointment and Possible Metabolites in Man Analyzed with LC-MS/MS. In: Schänzer W, Geyer H, Gotzmann A, Mareck U, editors. Recent advances in doping analysis (13). Köln: Sport und Buch Strauß; 2005. [Link]

-

Mass spectrometric method for distinguishing isomers of dexamethasone via fragment mass ratio: An HRMS approach. PubMed. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]

-

LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization. PubMed. [Link]

-

Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O. MDPI. [Link]

-

Mass spectrometric method for distinguishing isomers of dexamethasone via fragment mass ratio: An HRMS approach. ResearchGate. [Link]

-

Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. [Link]

-

Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry. PubMed. [Link]

-

Mass spectra of (a) betamethasone, (b) dexamethasone, (c) fluorometholone, and (d) dezoxymethasone, obtained by HPLC-MS/MS using atmospheric pressure electrospray ionization with the recording of negative ions. ResearchGate. [Link]

-

Liquid chromatography mass spectrometry of dexamethasone and betamethasone. PubMed. [Link]

-

Synthesis of a Hydrogen Isotope-Labeled SGLT1 C-Glucoside Ligand for Distribution and Metabolic Fate Studies. MDPI. [Link]

-

Deuterium labelling of pharmaceuticals. In red, isotopic enrichment obtained with RuNp@PVP (red) and with RuNp@NHC-ICy (blue). ResearchGate. [Link]

-

Method development for analysis of pharmaceuticals in environmental samples. Umweltbundesamt. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 3. Synthesis of Deuterium Labeled D5-JPH203 and D3-N-Acetyl JPH203 [ideas.repec.org]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dshs-koeln.de [dshs-koeln.de]

- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to the Use of Deuterated Standards in Pharmacokinetic Studies

Executive Summary

In the landscape of modern drug development, the precise characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Pharmacokinetic (PK) studies, which underpin this characterization, demand the highest levels of analytical rigor and accuracy. The use of stable isotope-labeled (SIL) internal standards, particularly deuterated standards, has become the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, practical applications, and advanced considerations for the effective use of deuterated standards in pharmacokinetic studies. By synthesizing technical accuracy with field-proven insights, this guide aims to empower scientists to generate robust, reliable, and regulatory-compliant bioanalytical data.

The Foundational Role of Internal Standards in Pharmacokinetic Bioanalysis

Pharmacokinetic studies are essential for determining the fate of a drug in a biological system, providing critical data on its efficacy and safety.[] The quantitative measurement of drug concentrations in complex biological matrices such as plasma, serum, or urine is a central component of these studies.[4] However, the analytical process is fraught with potential for variability, including:

-

Sample Preparation: Inconsistencies in extraction efficiency, analyte loss during sample handling, and volumetric errors can all impact the final measurement.[5]

-

Matrix Effects: Co-eluting endogenous components in the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.[5][6]

-

Instrumental Variability: Fluctuations in instrument performance, such as injection volume precision and ion source stability, can introduce errors over the course of an analytical run.[7]

To mitigate these sources of error, an internal standard (IS) is introduced to all samples, including calibration standards and quality controls.[8][9] The IS is a compound that is chemically and physically similar to the analyte of interest and is added at a known concentration to each sample prior to processing.[5] By calculating the ratio of the analyte response to the IS response, variations introduced during the analytical workflow can be effectively normalized, leading to significantly improved accuracy and precision.[9]

The Ideal Internal Standard: The Rise of Stable Isotope Labeling

The ideal internal standard should behave identically to the analyte during sample preparation and analysis.[9] While structurally similar analogs can be used, the most effective approach is the use of a stable isotope-labeled (SIL) version of the analyte itself.[1] SIL standards, such as those incorporating deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), are chemically identical to the analyte but have a different mass due to the presence of the heavier isotopes.[10] This mass difference allows the SIL standard to be distinguished from the analyte by the mass spectrometer, while its identical chemical properties ensure that it co-elutes chromatographically and experiences the same degree of matrix effects and extraction recovery.[2][5]

Deuterated Standards: Properties, Synthesis, and Strategic Application

Deuterium, a stable isotope of hydrogen, is a popular choice for isotopic labeling due to its relative cost-effectiveness and the ease with which it can be incorporated into organic molecules.[10] The substitution of hydrogen with deuterium creates a heavier, yet chemically analogous, molecule that serves as an excellent internal standard.[11]

The Kinetic Isotope Effect: A Double-Edged Sword

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This difference in bond strength can lead to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[12][13]

In the context of internal standards for PK studies, a significant KIE is generally undesirable as it can cause the deuterated standard to behave differently from the analyte, particularly if the labeled position is a site of metabolism.[12] However, this same principle is now being strategically employed in drug design to create "deuterated drugs" with improved metabolic stability and pharmacokinetic profiles.[14][15] By selectively replacing hydrogens at sites of metabolism with deuterium, the rate of metabolic clearance can be reduced, potentially leading to lower required doses and less frequent administration.[16]

Strategic Considerations for the Design and Synthesis of Deuterated Standards

The successful application of a deuterated internal standard begins with its careful design and synthesis.[2] Key considerations include:

-

Position of Labeling: Deuterium atoms should be placed on a part of the molecule that is not susceptible to metabolic attack or chemical exchange.[17] Placing the label on a metabolically active site can lead to differential metabolism of the analyte and the internal standard, compromising the accuracy of the assay.[17]

-

Degree of Deuteration: A sufficient number of deuterium atoms should be incorporated to provide a mass shift that is easily resolved by the mass spectrometer and avoids isotopic crosstalk from the unlabeled analyte.[5] A mass difference of at least 3 to 4 Da is generally recommended.[5]

-

Isotopic Purity: The deuterated standard should have a high degree of isotopic enrichment (typically >98%) to minimize the contribution of any unlabeled analyte to the internal standard signal.[11]

-

Chemical Purity: The standard must be free from any chemical impurities that could interfere with the analysis.[18]

Diagram: Workflow for the Use of Deuterated Standards in a Pharmacokinetic Study

Caption: A simplified decision tree to guide the selection of an appropriate internal standard for LC-MS bioanalysis.

Advanced Topics and Troubleshooting

While deuterated standards are the preferred choice, their use is not without potential challenges.

Isotopic Exchange

Deuterium atoms located at exchangeable positions (e.g., -OH, -NH, -SH) can exchange with protons from the solvent, leading to a loss of the isotopic label and a decrease in the internal standard signal. [19]It is crucial to ensure that the deuterium labels are placed in non-exchangeable positions. [2]

Chromatographic Separation of Isotopologues

In some cases, particularly with a high degree of deuteration, the deuterated standard may exhibit a slightly different chromatographic retention time than the unlabeled analyte. [1]This can be problematic if the separation is significant enough to cause differential matrix effects. This phenomenon should be carefully evaluated during method development.

Contribution from the Internal Standard to the Analyte Signal

If the deuterated internal standard contains a small amount of the unlabeled analyte as an impurity, it can contribute to the analyte signal, leading to an overestimation of the analyte concentration, especially at the lower limit of quantification. [9]The isotopic purity of the internal standard must be carefully assessed.

Conclusion

The use of deuterated internal standards represents a cornerstone of modern bioanalytical science, enabling the acquisition of high-quality pharmacokinetic data that is essential for the development of safe and effective medicines. A thorough understanding of the principles of isotopic labeling, strategic considerations for standard design, and the nuances of regulatory-compliant method validation is critical for any scientist working in this field. By adhering to the principles and protocols outlined in this guide, researchers can harness the power of deuterated standards to achieve the highest levels of accuracy and precision in their pharmacokinetic studies, ultimately contributing to the advancement of pharmaceutical science.

References

- Clinical Application and Synthesis Methods of Deuter

- Isotopic Labeling of Metabolites in Drug Discovery Applic

- Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies.

- Isotopic Labeling of Metabolites in Drug Discovery Applications.

- Stable Isotope Labeling. BOC Sciences.

- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions.

- Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-dependent Effects of Specific Deuteration With Aldehyde Oxidase Cleared Drugs. PubMed.

- Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS One.

- (PDF) Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs.

- Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. University of California, Santa Barbara.

- Guideline on bioanalytical method valid

- Clinical Application and Synthesis Methods of Deuterated Drugs.

- A Technical Guide to Stable Isotope-Labeled Standards in Research and Development. Benchchem.

- Bioanalytical Method Valid

- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.

- Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).

- ICH M10 on bioanalytical method valid

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

- Bioanalytical Method Validation of ANDAs- Wh

- Chapter 16 – Bioanalytical method validation and bioanalysis in regul

- ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. European Medicines Agency.

- Bioanalytical Method Valid

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.

- Designing Stable Isotope Labeled Internal Standards. Acanthus Research.

- Technical Support Center: Overcoming Challenges of Deuterated Standards in Bioanalysis. Benchchem.

- Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone.

- Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.

- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

Sources

- 1. scispace.com [scispace.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. fda.gov [fda.gov]

- 7. youtube.com [youtube.com]

- 8. fda.gov [fda.gov]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. benchchem.com [benchchem.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 17. benchchem.com [benchchem.com]

- 18. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Quantitative Analysis of Betamethasone in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Application Note

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of betamethasone in human plasma. To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard, betamethasone-d5. The protocol details every critical step, from sample preparation using solid-phase extraction (SPE) to the optimized LC-MS/MS parameters and a comprehensive validation strategy aligned with current regulatory expectations. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, or clinical research involving betamethasone.

Introduction: The Rationale for a Stable Isotope-Labeled Standard

Betamethasone is a potent synthetic glucocorticoid widely prescribed for its anti-inflammatory and immunosuppressive properties.[1] Accurate quantification of its circulating concentration in biological matrices like plasma is fundamental to understanding its pharmacokinetics and ensuring therapeutic efficacy and safety. LC-MS/MS has become the definitive technique for such bioanalysis due to its inherent selectivity and sensitivity.[2][3]

The cornerstone of a robust quantitative LC-MS/MS assay is the internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the entire analytical process—from extraction to ionization—without being endogenously present in the sample. A stable isotope-labeled (SIL) analog of the analyte, such as betamethasone-d5, represents the gold standard.[4][5] Because its chemical and physical properties are nearly identical to betamethasone, it co-elutes chromatographically and experiences similar ionization efficiency or suppression.[5] This co-behavior allows it to effectively normalize for variations in sample recovery during preparation and for matrix effects in the MS source, which are common challenges in complex biological samples.[6] The mass difference introduced by the deuterium atoms allows the mass spectrometer to distinguish it from the native analyte, ensuring independent and accurate measurement.[5] The use of betamethasone-d5 thereby corrects for potential analytical variability, leading to superior accuracy and precision in the final concentration determination.[4]

Materials and Reagents

All reagents should be of HPLC or LC-MS grade or higher.

-

Analytes and Standards:

-

Solvents and Chemicals:

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Water (Type I, 18.2 MΩ·cm)

-

Formic Acid (LC-MS Grade, ~99%)

-

Ammonium Formate (≥99%)

-

Diisopropyl ether[1]

-

-

Consumables:

-

Calibrated micropipettes and sterile, disposable tips

-

1.5 mL polypropylene microcentrifuge tubes

-

Glass autosampler vials with inserts

-

Solid-Phase Extraction (SPE) Cartridges: Oasis HLB 1 cc/30 mg cartridges are recommended for their versatility in extracting polar and non-polar compounds.

-

-

Equipment:

-

Analytical balance

-

Vortex mixer

-

Centrifuge capable of >10,000 x g

-

SPE manifold

-

Nitrogen evaporation system with a water bath

-

LC-MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 5 mg of Betamethasone and Betamethasone-d5 into separate volumetric flasks.

-

Dissolve in methanol to create a final concentration of 1 mg/mL for each. These stocks should be stored at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of Betamethasone working solutions by serially diluting the primary stock with a 50:50 (v/v) methanol:water mixture to create calibration standards. Suggested concentrations range from 0.5 ng/mL to 500 ng/mL.

-

-

Internal Standard (IS) Working Solution (50 ng/mL):

-

Dilute the Betamethasone-d5 primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 50 ng/mL. This solution will be spiked into all samples, including calibration standards and quality controls.

-

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of betamethasone from a 200 µL human plasma sample.

-

Sample Pre-treatment: Thaw plasma samples on ice. In a 1.5 mL microcentrifuge tube, combine 200 µL of plasma, 20 µL of the 50 ng/mL Betamethasone-d5 IS working solution, and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. The acid helps to precipitate proteins and dissociate the drug from plasma proteins.

-

SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of Type I water. Do not allow the cartridge to dry out.

-

Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences. Follow with a second wash of 1 mL of 20% methanol in water to remove less polar interferences.

-

Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Methanol with 0.1% Formic Acid). Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Instrument parameters must be optimized for the specific system in use. The following provides a validated starting point.

Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 20% B to 95% B over 4 min, hold 1 min, return to 20% B and re-equilibrate for 2 min |

Mass Spectrometry (MS) Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV[1] |

| Source Temp. | 150°C |

| Desolvation Temp. | 350°C |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

MRM Transitions

The following precursor/product ion pairs should be optimized. The values provided are based on published data and theoretical fragmentation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Betamethasone | 393.2 | 373.2 | 150 | 10 |

| Betamethasone-d5 (IS) | 398.2 | 378.2 | 150 | 12 |

Workflow Visualization

The overall analytical process can be visualized as a sequential workflow.

Caption: LC-MS/MS workflow for betamethasone quantification.

Method Validation

The described method should be fully validated according to the principles outlined in the FDA's M10 Bioanalytical Method Validation Guidance. Validation ensures the method is reliable for its intended purpose.

Key Validation Parameters:

-

Selectivity: Assessed by analyzing at least six different blank plasma lots to ensure no endogenous interferences are observed at the retention times of betamethasone and betamethasone-d5.

-

Calibration Curve and Linearity: A calibration curve should be generated by plotting the peak area ratio (Betamethasone/Betamethasone-d5) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically appropriate. The curve should have a correlation coefficient (r²) of ≥0.99.

-

Accuracy and Precision: Determined by analyzing Quality Control (QC) samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. Five replicates at each level are analyzed in at least three separate runs. The mean accuracy should be within ±15% (±20% at the LLOO) of the nominal value, and the precision (%CV) should not exceed 15% (20% at the LLOQ).

-

Recovery: The efficiency of the SPE process is determined by comparing the peak area of extracted samples to that of post-extraction spiked samples at three concentrations (low, mid, high). While not required to be 100%, recovery should be consistent and reproducible.

-

Matrix Effect: Evaluated by comparing the peak response of analytes spiked into extracted blank plasma from multiple sources to the response of analytes in a neat solution. The IS-normalized matrix factor should have a %CV of ≤15%.[1]

-

Stability: The stability of betamethasone in plasma must be assessed under various conditions relevant to sample handling and storage, including bench-top (room temperature), freeze-thaw (minimum of three cycles), and long-term storage (-80°C).

Example Validation Summary Table

| Validation Parameter | Acceptance Criteria | Expected Performance |

| Linearity Range | 0.5 - 500 ng/mL | r² ≥ 0.99 |

| LLOQ | 0.5 ng/mL | Accuracy: 80-120%, Precision: ≤20% CV |

| Intra-day Precision | ≤15% CV | <10% CV |

| Inter-day Precision | ≤15% CV | <12% CV |

| Accuracy | 85-115% of nominal | 92-108% |

| Extraction Recovery | Consistent and precise | ~85-95% |

| Matrix Effect | IS-Normalized CV ≤15% | <10% CV |

| Stability (Freeze/Thaw) | % Deviation ≤15% | <8% |

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of betamethasone in human plasma. The strategic implementation of a deuterated internal standard, betamethasone-d5, is critical to mitigating analytical variability and ensuring the generation of high-quality, reliable data suitable for regulatory submission and pivotal clinical studies. Adherence to the described sample preparation, instrumental analysis, and validation principles will enable laboratories to confidently apply this method to their bioanalytical needs.

References

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Xu, F., et al. (2007). Ultra-Sensitive Quantification of Corticosteroids in Plasma Samples Using Selective Solid-Phase Extraction and Reversed-Phase Capillary High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Analytical Chemistry. [Link]

-

Rodrigues, G. F. P., et al. (2019). HPLC-MS/MS method for determination of betamethasone in human plasma with application to a dichorionic twin pregnancy pharmacokinetic and placental transfers studies. Brazilian Journal of Pharmaceutical Sciences. [Link]

-

Teixeira, L. S., et al. (2012). An LC-MS/MS-ESI Method for the Quantification of Betamethasone in Bioequivalence Studies. Journal of Chromatographic Science. [Link]

-

Meng, F., et al. (2015). Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study. Analytical Methods. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

-

Wei, Y., et al. (2008). Determination of betamethasone in human plasma by liquid chromatography with tandem mass. Yao Xue Xue Bao. [Link]

Sources

- 1. labs.iqvia.com [labs.iqvia.com]

- 2. researchgate.net [researchgate.net]

- 3. fda.gov [fda.gov]

- 4. scielo.br [scielo.br]

- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 6. Determination of betamethasone in human plasma by liquid chromatography with tandem mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. fda.gov [fda.gov]

Application Note: Quantitative Analysis of Corticosteroids in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS) with an Internal Standard

Introduction: The Imperative for Precise Corticosteroid Measurement

Corticosteroids are a class of steroid hormones produced in the adrenal cortex, and their synthetic analogs are widely used as therapeutic agents for their potent anti-inflammatory and immunosuppressive properties. The quantification of endogenous and synthetic corticosteroids in biological matrices such as plasma, urine, and saliva is crucial in clinical diagnostics, pharmacokinetic studies, and doping control. Given the low physiological concentrations and the structural similarity among different steroid molecules, a highly sensitive and selective analytical method is required.

Gas Chromatography-Mass Spectrometry (GC-MS) has long been considered a gold-standard technique for steroid analysis due to its excellent chromatographic resolution and definitive mass-based detection.[1][2] However, the inherent variability in sample preparation and instrument response necessitates the use of an internal standard to ensure the accuracy and precision of quantification. This application note provides a detailed protocol for the analysis of corticosteroids using GC-MS with an internal standard, offering field-proven insights into method development and validation.

Principle of the Method: Ensuring Analytical Integrity

The accurate quantification of corticosteroids by GC-MS relies on a multi-step process designed to isolate, derivatize, and detect the target analytes with high fidelity. The core of this protocol is the use of an internal standard (IS), a compound that is chemically similar to the analyte but can be distinguished by the mass spectrometer. The IS is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[3] By monitoring the ratio of the analyte's response to the IS's response, variations introduced during extraction, derivatization, and injection can be effectively normalized.

This method employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by a chemical derivatization step.[4][5] Derivatization is essential for corticosteroids as it converts these relatively non-volatile compounds into thermally stable derivatives with improved chromatographic properties suitable for GC analysis.[6][7]

Materials and Reagents

Standards and Reagents

-

Corticosteroid reference standards (e.g., Cortisol, Cortisone, Dexamethasone)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Dichloromethane (HPLC grade)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Ammonium iodide

-

Dithiothreitol (DTT)

-

Ultrapure water

-

Phosphate buffer (pH 7.0)

Consumables and Equipment

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)[10]

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Heating block or oven

-

Autosampler vials with inserts

-

GC-MS system with a capillary column (e.g., 5% phenyl-methylpolysiloxane)

Detailed Experimental Protocol

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve each corticosteroid reference standard and the internal standard in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to create calibration standards at appropriate concentrations.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the Cortisol-d4 stock solution with methanol.

Sample Preparation: Solid-Phase Extraction (SPE)

The rationale for SPE is to remove interfering matrix components and concentrate the analytes of interest, thereby improving the sensitivity and robustness of the assay.[4][11]

-

Sample Spiking: To 1 mL of plasma, urine, or reconstituted sample, add 50 µL of the internal standard spiking solution.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of ultrapure water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water to remove polar interferences.

-

Drying: Dry the cartridge under vacuum for 5-10 minutes.

-

Elution: Elute the corticosteroids from the cartridge with 2 mL of dichloromethane into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

Caption: Solid-Phase Extraction (SPE) Workflow for Corticosteroids.

Derivatization: Enhancing Volatility and Stability

Derivatization with silylating agents like MSTFA is a critical step to block polar functional groups (hydroxyl and keto groups) on the corticosteroid molecule. This process increases their volatility and thermal stability, making them amenable to GC analysis.[6][10][12] The addition of catalysts like TMCS, ammonium iodide, and DTT can enhance the reaction efficiency.[10]

-

To the dried residue from the SPE step, add 50 µL of a freshly prepared derivatization reagent mixture (e.g., MSTFA/NH4I/DTT or MSTFA/TMCS in pyridine).

-

Vortex the mixture gently to ensure complete dissolution of the residue.

-

Incubate the sealed vial at 60-80°C for 30-60 minutes to facilitate the derivatization reaction.[10][12]

-

Cool the vial to room temperature before analysis.

GC-MS Instrumentation and Parameters

The choice of GC-MS parameters is critical for achieving optimal separation and sensitivity. A non-polar or mid-polar capillary column is typically used for the separation of derivatized steroids.

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| Injection Port Temp. | 280°C | Ensures rapid volatilization of the derivatized analytes. |

| Injection Mode | Splitless (1 µL injection) | Maximizes the transfer of analytes to the column for trace-level analysis. |

| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane | Provides good separation for a wide range of steroid derivatives.[13][14] |

| Oven Program | Initial: 180°C, hold 1 min; Ramp: 20°C/min to 300°C, hold 5 min | A temperature gradient is necessary to effectively separate corticosteroids with different boiling points.[2] |

| Mass Spectrometer | ||

| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for compound identification. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions for each analyte and the internal standard. |

| Monitored Ions (m/z) | Select 2-3 characteristic ions for each target corticosteroid derivative and the internal standard derivative. | Allows for both quantification (using the most abundant ion) and confirmation (based on the ratio of qualifier ions). |

Data Analysis and Quantification

-

Calibration Curve: Prepare a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the corresponding concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x) is typically used.

-

Quantification: Calculate the concentration of the corticosteroid in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Caption: Logic of Internal Standard Correction.

Method Validation: Ensuring Trustworthiness

A rigorous validation process is essential to demonstrate that the analytical method is reliable and fit for its intended purpose. The validation should be performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[15][16][17][18][19]

| Validation Parameter | Acceptance Criteria (Typical) |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples.[1] |

| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |

| Accuracy | The mean value should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).[1] |

| Precision | The coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[1] |

| Recovery | Consistent and reproducible extraction recovery of the analyte and IS. |

| Stability | Analytes are stable in the biological matrix under expected storage conditions and during sample processing. |

Conclusion

This application note details a robust and reliable GC-MS method for the quantitative analysis of corticosteroids in biological matrices. The protocol emphasizes the critical role of the internal standard in achieving accurate results by compensating for procedural variations. Proper sample preparation through solid-phase extraction and chemical derivatization are key to the success of this method. By adhering to the outlined procedures and conducting a thorough method validation, researchers and drug development professionals can confidently generate high-quality data for their studies.

References

-

Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. (2023). National Institutes of Health (NIH). [Link]

-

WADA Technical Document – TD2019IRMS. (2019). World Anti-Doping Agency. [Link]

-

WADA Technical Document – TD2014EAAS Endogenous Anabolic Androgenic Steroids. (2013). World Anti-Doping Agency. [Link]

-

Validation of an ultra-sensitive detection method for steroid esters in plasma for doping analysis using positive chemical ionization GC-MS/MS. (2020). PubMed. [Link]

-

WADA Technical Document – TD2018EAAS. (2018). World Anti-Doping Agency. [Link]

-

WADA Technical Document – TD2016IRMS. (2016). World Anti-Doping Agency. [Link]

-

WADA Technical Document – TD2021EAAS. (2021). World Anti-Doping Agency. [Link]

-

Effective validation of chromatographic analytical methods: The illustrative case of androgenic steroids. (2018). IRIS-AperTO - UniTo. [Link]

-

GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. (2022). MDPI. [Link]

-

Screen for Steroids using gas chromatography-mass specetrometry. (n.d.). U.S. Food and Drug Administration (FDA). [Link]

-

Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. (2024). MDPI. [Link]

-

GC-MS method development and validation for anabolic steroids in feed samples. (2008). PubMed. [Link]

-

Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. (2015). PubMed. [Link]

-

Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. (2024). National Institutes of Health (NIH). [Link]

-

Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. (2023). MDPI. [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Contract Pharma. [Link]

-

Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases. (2012). National Institutes of Health (NIH). [Link]

-

FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration (FDA). [Link]

-

FDA Finalizes Guidance on Bioanalytical Method Validation. (2018). Center for Biosimilars. [Link]

-

Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry. (2007). PubMed. [Link]

-

Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration (FDA). [Link]

-

Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders. (2021). National Institutes of Health (NIH). [Link]

-

LC-HRMS and GC-MS Profiling of Urine Free Cortisol, Cortisone, 6Β-, and 18-Hydroxycortisol for the Evaluation of Glucocorticoid and Mineralocorticoid Disorders. (2024). MDPI. [Link]

-

Choosing an Internal Standard. (2015). Restek. [Link]

-

Rapid Analysis of Steroid Hormones by GC/MS. (2020). Restek. [Link]

-

Steroids quantification sets | Steroids internal standards. (n.d.). Biocrates. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blogs | Restek [discover.restek.com]

- 4. Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - AR [thermofisher.com]

- 6. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Steroids quantification sets | Steroids internal standards | 20493 [shop.biocrates.com]

- 10. mdpi.com [mdpi.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GC-MS method development and validation for anabolic steroids in feed samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rapid Analysis of Steroid Hormones by GC/MS [discover.restek.com]

- 15. labs.iqvia.com [labs.iqvia.com]

- 16. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 17. fda.gov [fda.gov]

- 18. centerforbiosimilars.com [centerforbiosimilars.com]

- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]

Sample preparation for steroid analysis in biological matrices

An Application Guide to Sample Preparation for Steroid Analysis in Biological Matrices

Authored by: Gemini, Senior Application Scientist

Abstract